
NY-BR-1 p904 (A2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NY-BR-1 p904 (A2) 是一种由 HLA-A2 限制的肽表位。它来源于 NY-BR-1 蛋白,该蛋白在乳腺肿瘤细胞中表达。 这种化合物被针对 NY-BR-1 p904 的 T 细胞克隆识别,使免疫系统能够靶向并可能消除乳腺癌细胞 .
准备方法
合成路线和反应条件
NY-BR-1 p904 (A2) 是使用标准的固相肽合成 (SPPS) 技术合成的。肽是在固体载体上逐步组装的,每个氨基酸依次添加。该过程涉及以下步骤:
第一个氨基酸的连接: 到树脂上。
脱保护: 氨基酸保护基团的脱除。
偶联: 使用偶联试剂(如 HBTU 或 DIC)偶联下一个氨基酸。
重复: 脱保护和偶联步骤,直到组装完整肽序列。
裂解: 使用裂解混合物(例如 TFA、水和清除剂)将肽从树脂上裂解下来。
纯化: 使用 HPLC 纯化粗肽。
工业生产方法
NY-BR-1 p904 (A2) 的工业生产遵循类似的原理,但规模更大。通常使用自动肽合成仪来提高效率和一致性。纯化过程也按比例放大,通常涉及制备型 HPLC。
化学反应分析
反应类型
NY-BR-1 p904 (A2) 在其合成过程中主要经历肽键形成。它还可以参与:
氧化: 氧化条件会影响某些氨基酸,例如蛋氨酸。
还原: 半胱氨酸残基中的二硫键可以还原为游离硫醇。
取代: 氨基酸残基可以在合成过程中被取代以产生类似物。
常用试剂和条件
偶联试剂: HBTU、DIC 和 HATU。
脱保护试剂: TFA、哌啶。
氧化剂: 过氧化氢、甲酸。
还原剂: DTT、TCEP。
主要产品
这些反应的主要产物是完全组装并纯化的肽 NY-BR-1 p904 (A2)。还可以生产具有取代氨基酸的类似肽。
科学研究应用
NY-BR-1 p904 (A2) 有几种科学研究应用:
癌症免疫治疗: 它用于研究针对表达 NY-BR-1 的乳腺癌细胞的免疫反应。
T 细胞活化: 研究人员使用它来活化和扩增针对 NY-BR-1 p904 的 T 细胞克隆。
疫苗开发: 它被研究作为靶向乳腺癌的癌症疫苗的潜在组成部分。
生物标志物研究: 它有助于识别和验证乳腺癌诊断和预后的生物标志物。
作用机制
NY-BR-1 p904 (A2) 通过被 CD8+ 细胞毒性 T 细胞上的 T 细胞受体识别而发挥作用。这些 T 细胞专门靶向并杀死表达 NY-BR-1 蛋白的乳腺肿瘤细胞。 该相互作用涉及肿瘤细胞表面 HLA-A2 分子对肽的呈递,从而导致 T 细胞活化和随后的肿瘤细胞裂解 .
相似化合物的比较
类似化合物
NY-ESO-1: 另一种用于癌症免疫治疗的癌睾丸抗原。
MAGE-A3: 一种用于癌症疫苗研究的黑色素瘤相关抗原。
WT1: 一种用于白血病和实体瘤研究的肿瘤相关抗原。
独特性
NY-BR-1 p904 (A2) 的独特性在于它在乳腺肿瘤细胞中的特异性表达及其被 T 细胞克隆识别的能力。 这种特异性使它成为乳腺癌研究和免疫治疗的宝贵工具 .
属性
分子式 |
C43H78N10O15 |
|---|---|
分子量 |
975.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H78N10O15/c1-10-23(8)33(52-36(60)26(13-11-12-14-44)46-40(64)30(19-55)50-38(62)27(15-20(2)3)47-35(59)25(45)18-54)41(65)49-28(16-21(4)5)37(61)48-29(17-31(57)58)39(63)53-34(24(9)56)42(66)51-32(22(6)7)43(67)68/h20-30,32-34,54-56H,10-19,44-45H2,1-9H3,(H,46,64)(H,47,59)(H,48,61)(H,49,65)(H,50,62)(H,51,66)(H,52,60)(H,53,63)(H,57,58)(H,67,68)/t23-,24+,25-,26-,27-,28-,29-,30-,32-,33-,34-/m0/s1 |
InChI 键 |
CXKQACXJEIDWNW-YTVJPZETSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


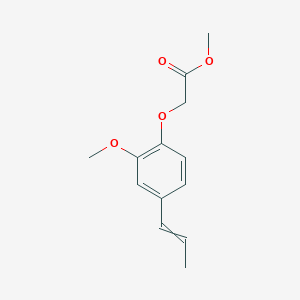
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)

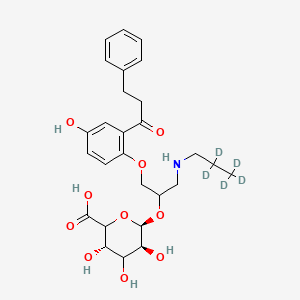

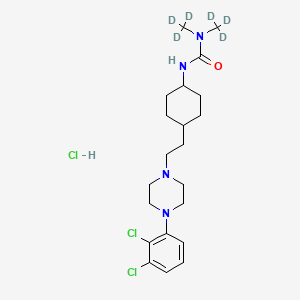
![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)


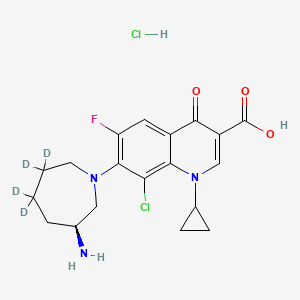
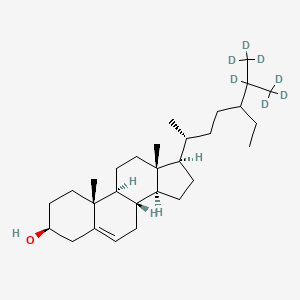
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)


